4-BUTYL-N-{1-[(3-CHLOROPHENYL)METHYL]-1H-1,2,4-TRIAZOL-3-YL}BENZENE-1-SULFONAMIDE
Overview
Description
4-BUTYL-N-{1-[(3-CHLOROPHENYL)METHYL]-1H-1,2,4-TRIAZOL-3-YL}BENZENE-1-SULFONAMIDE is a complex organic compound that features a triazole ring, a chlorophenyl group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BUTYL-N-{1-[(3-CHLOROPHENYL)METHYL]-1H-1,2,4-TRIAZOL-3-YL}BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the triazole ring, the introduction of the chlorophenyl group, and the attachment of the sulfonamide group. Common reagents used in these reactions include chlorophenylmethyl chloride, triazole precursors, and sulfonamide derivatives. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-BUTYL-N-{1-[(3-CHLOROPHENYL)METHYL]-1H-1,2,4-TRIAZOL-3-YL}BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the replacement of the chlorophenyl group with other functional groups.
Scientific Research Applications
4-BUTYL-N-{1-[(3-CHLOROPHENYL)METHYL]-1H-1,2,4-TRIAZOL-3-YL}BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-BUTYL-N-{1-[(3-CHLOROPHENYL)METHYL]-1H-1,2,4-TRIAZOL-3-YL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell growth or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives and sulfonamide-containing molecules. Examples are:
- 4-BUTYL-N-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,2,4-TRIAZOL-3-YL}BENZENE-1-SULFONAMIDE
- 4-BUTYL-N-{1-[(3-FLUOROPHENYL)METHYL]-1H-1,2,4-TRIAZOL-3-YL}BENZENE-1-SULFONAMIDE
Uniqueness
The uniqueness of 4-BUTYL-N-{1-[(3-CHLOROPHENYL)METHYL]-1H-1,2,4-TRIAZOL-3-YL}BENZENE-1-SULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-butyl-N-[1-[(3-chlorophenyl)methyl]-1,2,4-triazol-3-yl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O2S/c1-2-3-5-15-8-10-18(11-9-15)27(25,26)23-19-21-14-24(22-19)13-16-6-4-7-17(20)12-16/h4,6-12,14H,2-3,5,13H2,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDQJQBKJGSOBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)NC2=NN(C=N2)CC3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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